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molecular formula C13H24N2O B8622179 N,N-Dicyclohexylurea

N,N-Dicyclohexylurea

Cat. No. B8622179
M. Wt: 224.34 g/mol
InChI Key: SCCCIUGOOQLDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04554100

Procedure details

9.0 grams of N, N-dicyclohexylcarbodiimide was added to a solution of 5.6 grams of proline ethylamide and 9.0 grams of benzyloxycarbonyl alanine in a mixture of 5 ml. of dimethylformamide and 60 ml. of tetrahydrofuran cooled to -5 degrees C. After 1 hour of stirring at 0 degrees C., the reaction mixture was permitted to stand for 12 hours at room temperature, so resulting in the separation of N, N-dicyclohexylurea which was filtered off. The filtrate was evaporated; the evaporation residue dissolved in a mixture of ethyl acetate and water. The organic phase formed was gradually shook with 1M hydrochloric acid, water, 5% sodium hydrogen carbonate, with water, dried with anhydrous sodium sulphate and evaporated. The evaporation residue was crystallized from a mixture of 30 ml. of ether and 30 ml. of petroleum ether. 5.4 g of a product having a melting point of 99 to 101 degrees C. was obtained.
[Compound]
Name
N, N-dicyclohexylcarbodiimide
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=O)[C@@H:5]1[CH2:9][CH2:8][CH2:7]N1)[CH3:2].[CH2:11](OC(N[C@H](C(O)=O)C)=O)[C:12]1C=CC=[CH:14][CH:13]=1.C[N:28](C)[CH:29]=[O:30].O1CCC[CH2:33]1>>[CH:4]1([N:3]([CH:1]2[CH2:2][CH2:14][CH2:13][CH2:12][CH2:11]2)[C:29]([NH2:28])=[O:30])[CH2:5][CH2:9][CH2:8][CH2:7][CH2:33]1

Inputs

Step One
Name
N, N-dicyclohexylcarbodiimide
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)NC([C@H]1NCCC1)=O
Name
Quantity
9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N[C@@H](C)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 hour of stirring at 0 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for 12 hours at room temperature
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)N(C(=O)N)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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